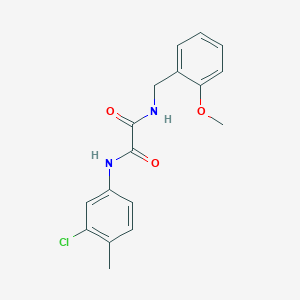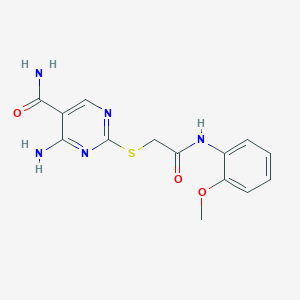![molecular formula C20H16ClN5O4S3 B2843663 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921487-24-3](/img/structure/B2843663.png)
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4S3 and its molecular weight is 522.01. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Structure-Activity Relationships in Drug Design
Research has shown that modifications to the molecular structure of certain compounds can significantly impact their metabolic stability and efficacy as inhibitors of key enzymes involved in disease pathways. For example, analogs with variations in heterocyclic rings have been studied for their potential to improve metabolic stability while maintaining or enhancing their inhibitory activity against specific targets like PI3Kα and mTOR, crucial for cancer treatment (Stec et al., 2011).
2. Photovoltaic Efficiency and Ligand-Protein Interactions
The photovoltaic efficiency of certain benzothiazolinone acetamide analogs has been investigated, showing promise for their use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and potential for application in photovoltaic cells. Additionally, their interaction with biological targets such as Cyclooxygenase 1 (COX1) has been studied through molecular docking, highlighting their potential in drug discovery (Mary et al., 2020).
3. Anticancer Agents with Low Toxicity
Developments in anticancer agents focus on reducing toxicity while enhancing antiproliferative activity. Research into compounds with the urea moiety replacing the acetamide group has shown promising results in reducing acute oral toxicity and effectively inhibiting tumor growth in mouse models, offering a path toward safer and more effective cancer therapies (Xie et al., 2015).
4. Biological Activity and Molecular Docking
The synthesis and evaluation of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives have provided insights into their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition effects. Molecular docking studies suggest these compounds bind to non-metallic active sites of enzymes, indicating potential for therapeutic applications (Gull et al., 2016).
作用機序
Target of Action
Similar compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors . These receptors are involved in the inflammatory response, suggesting that our compound may also target these or similar receptors.
Mode of Action
Based on the activity of similar compounds, it may inhibit calcium mobilization in cells overexpressing certain receptors . This inhibition could alter cellular signaling pathways, leading to changes in cell function.
Biochemical Pathways
The compound likely affects the leukotriene B4 pathway, given the inhibitory activity of similar compounds . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can reduce inflammation and associated symptoms.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential inhibition of the leukotriene B4 pathway . This could lead to a decrease in symptoms associated with inflammatory conditions.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4S3/c1-33(29,30)14-6-7-15-16(9-14)32-20(24-15)25-17(27)8-13-10-31-19(23-13)26-18(28)22-12-4-2-11(21)3-5-12/h2-7,9-10H,8H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUITXYHSLZFKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


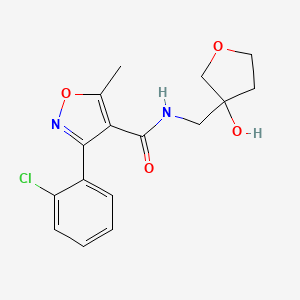

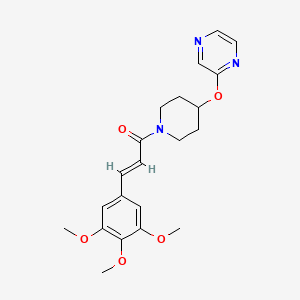
![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
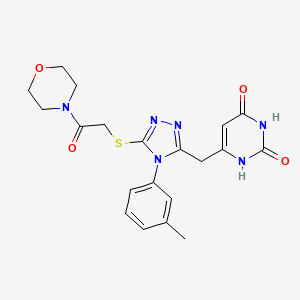
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)
![methyl 6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2843593.png)
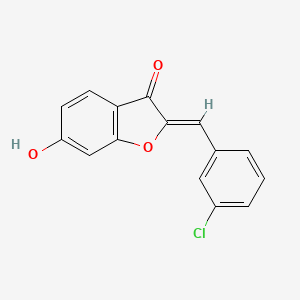

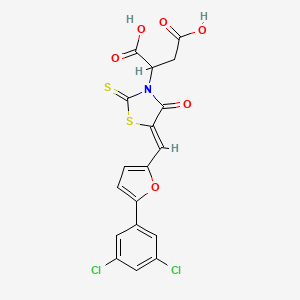
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843598.png)
